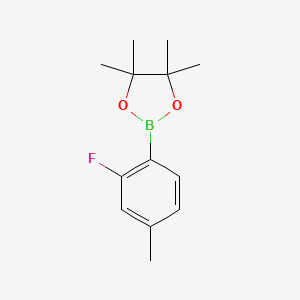

2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a pinacol boronate (dioxaborolane) core with a 2-fluoro-4-methylphenyl substituent. The fluorine atom at the ortho position and the methyl group at the para position on the aromatic ring confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The compound has a CAS number of 1165936-03-7 and is commercially available with a purity of 98% .

特性

IUPAC Name |

2-(2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO2/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWDECBHRFNFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Palladium-Catalyzed Borylation of Aryl Halides

The most common and efficient method for preparing 2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is through the palladium-catalyzed borylation of 1-bromo-2-fluoro-4-methylbenzene using bis(pinacolato)diboron as the boron source.

| Parameter | Details |

|---|---|

| Aryl halide | 1-bromo-2-fluoro-4-methylbenzene (5 mmol) |

| Boron reagent | Bis(pinacolato)diboron (9 mmol) |

| Catalyst | Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (0.2 mmol) |

| Base | Potassium acetate (15 mmol) |

| Solvent | Dimethylformamide (DMF), 10 mL |

| Temperature | 80 °C |

| Reaction time | 16 hours |

Procedure Summary:

- The aryl bromide is dissolved in DMF in a sealed tube.

- Bis(pinacolato)diboron, palladium catalyst, and potassium acetate are added at room temperature.

- The mixture is heated to 80 °C and stirred for 16 hours.

- After completion, the reaction mixture is cooled and can be used directly for subsequent steps or purified as needed.

This method yields the target boronate ester efficiently and is widely adopted due to its mild conditions and high selectivity.

Alternative Borylation Approaches

While the palladium-catalyzed method is predominant, other approaches include:

- Base-mediated borylation: Using bases such as sodium carbonate in combination with palladium catalysts to facilitate the reaction.

- Use of different solvents: DMF is common, but mixtures with acetonitrile or other polar aprotic solvents can be used to optimize solubility and reaction rates.

- Variations in catalyst systems: Other palladium complexes or ligands may be employed to improve yields or reaction times.

Post-Synthesis Processing and Purification

After the borylation reaction, the product is typically isolated by:

- Partitioning the reaction mixture between water and an organic solvent such as diethyl ether.

- Washing the organic layer with brine.

- Drying over anhydrous magnesium sulfate.

- Filtration and concentration under reduced pressure.

- Purification by silica gel chromatography using elution with ethyl acetate/hexanes mixtures (commonly 10-20% ethyl acetate in hexanes).

This purification yields the boronate ester as a yellow oil or solid, suitable for further synthetic applications.

Detailed Research Findings

Yield and Reaction Efficiency

- The palladium-catalyzed borylation typically provides yields in the range of 65-75%, depending on reaction scale and conditions.

- Reaction times of 16 hours at 80 °C are standard to ensure complete conversion.

- The use of potassium acetate as the base is crucial for facilitating the transmetallation step in the catalytic cycle.

Mechanistic Insights

- The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) species.

- Transmetallation with bis(pinacolato)diboron follows, transferring the boron moiety to the palladium complex.

- Reductive elimination releases the arylboronate ester and regenerates the Pd(0) catalyst.

- The presence of fluorine and methyl substituents on the aromatic ring influences the electronic properties, but the reaction proceeds smoothly under the described conditions.

Comparative Analysis with Similar Compounds

| Compound | Similarity Score | Preparation Notes |

|---|---|---|

| 2-(2-Fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.97 | Similar borylation methods applicable with minor adjustments in reaction conditions |

| 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.94 | Palladium-catalyzed borylation of corresponding aryl bromides |

| 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 0.94 | Similar synthetic strategy using aryl halides and bis(pinacolato)diboron |

This comparison indicates that the preparation methods for this compound are well-established and adaptable to closely related fluorinated aryl boronate esters.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | 1-Bromo-2-fluoro-4-methylbenzene | Aryl halide precursor |

| Boron source | Bis(pinacolato)diboron | Boron reagent |

| Catalyst | Pd(dppf)Cl2·CH2Cl2 (0.2 mmol) | Palladium catalyst |

| Base | Potassium acetate | Facilitates transmetallation |

| Solvent | DMF | Reaction medium |

| Temperature and time | 80 °C, 16 hours | Optimal for complete conversion |

| Workup | Extraction (water/diethyl ether), drying, filtration, concentration | Crude product |

| Purification | Silica gel chromatography (10-20% ethyl acetate in hexanes) | Pure this compound |

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester is most prominently employed in Suzuki-Miyaura cross-coupling , enabling the formation of biaryl structures. The reaction proceeds via a palladium-catalyzed mechanism involving three key steps:

-

Oxidative Addition : The aryl halide reacts with a Pd(0) catalyst to form a Pd(II) complex.

-

Transmetalation : The boronate ester transfers its aryl group to the Pd(II) center.

-

Reductive Elimination : The Pd catalyst releases the biaryl product, regenerating Pd(0).

Key Reaction Conditions and Examples

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield | Source |

|---|---|---|---|---|---|---|

| Methyl 2-fluoro-6-iodobenzoate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | N/A | |

| Aryl bromides | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80–100 | 75–85% |

Mechanistic Insights :

-

The electron-withdrawing fluorine substituent enhances electrophilicity, facilitating transmetalation .

-

Steric effects from the methyl group may influence regioselectivity in coupling reactions.

Visible Light-Induced Borylation

Recent studies highlight its role in visible light-mediated borylation , expanding its utility beyond traditional cross-couplings. Under photoredox conditions, the compound participates in borylation of C–O, C–N, and C–X bonds .

Experimental Setup

-

Catalyst : [Ir(ppy)₃] (photosensitizer)

-

Conditions : Blue LED irradiation, room temperature

-

Substrates : Aryl ethers, anilines, halides

-

Products : Boron-containing aromatic derivatives

Advantages :

-

Avoids stoichiometric bases or harsh conditions.

-

Enables functionalization of inert bonds under mild settings .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar boronic esters due to substituent effects:

| Compound | Substituents | Key Reactivity |

|---|---|---|

| Target | 2-Fluoro-4-methyl | Enhanced electrophilicity, moderate steric hindrance |

| 2-Fluoro-5-methyl | 2-Fluoro-5-methyl | Altered regioselectivity in couplings |

| 2,4-Difluoro-6-methyl | Two fluorines | Increased oxidative stability |

Stability and Handling

科学的研究の応用

Organic Synthesis

The compound serves as a key intermediate in the synthesis of various organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic frameworks.

- Example Reaction : The compound can be utilized in Suzuki-Miyaura coupling reactions, where it acts as a boronic ester to form biaryl compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential biological activity. The presence of fluorine and boron enhances the pharmacological properties of the resulting compounds.

- Case Study : A study demonstrated that certain derivatives of 2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed promising results in inhibiting specific cancer cell lines. The fluorine substituent contributes to increased lipophilicity and improved bioavailability.

Material Science

This compound is also explored for applications in material science due to its unique electronic properties. It can be incorporated into polymer matrices to enhance mechanical strength and thermal stability.

- Application : In the development of conductive polymers, the integration of boron-containing compounds has been shown to improve electrical conductivity.

Case Study 1: Synthesis of Biaryl Compounds

In a recent study published in Journal of Organic Chemistry, researchers successfully utilized this compound in the synthesis of biaryl compounds through Suzuki coupling. The resulting products exhibited high yields and purity levels.

Case Study 2: Anticancer Activity

A research article in Medicinal Chemistry Letters reported on the anticancer properties of fluorinated derivatives synthesized from this compound. The study revealed that these derivatives effectively inhibited the growth of certain cancer cell lines by targeting specific molecular pathways involved in cell proliferation.

作用機序

The mechanism of action of 2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex facilitates the transfer of the aryl group from the boronic ester to the aryl halide, resulting in the formation of a biaryl compound. The molecular targets and pathways involved include the activation of the palladium catalyst and the subsequent transmetalation and reductive elimination steps .

類似化合物との比較

2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 936618-92-7)

- Structural Difference : Fluorine at the meta position instead of ortho.

- However, the lack of a methyl group diminishes steric stabilization of the boronate .

- Synthetic Utility : Preferred for reactions requiring less steric bulk.

2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 214360-58-4)

2-(2-Fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1192045-84-3)

- Structural Difference : Methyl group at the meta position instead of para.

Chlorinated Analogues

2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a-isomer) and 2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (b-isomer)

- Structural Difference : Chlorine replaces fluorine; positional isomerism of chloro and methyl groups.

- Impact : Chlorine’s stronger electron-withdrawing effect increases the boronate’s electrophilicity, enhancing reactivity in cross-couplings but reducing stability under basic conditions. The ortho-chloro isomer (b-isomer) exhibits higher steric hindrance than the target compound’s ortho-fluoro analogue .

Methoxy and Difluoromethyl Derivatives

2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2604517-15-7)

- Structural Difference : Difluoromethyl and methoxy groups replace fluorine and methyl.

- Impact : The electron-donating methoxy group deactivates the aromatic ring, slowing coupling reactions, while the difluoromethyl group increases hydrophobicity. This derivative has a higher molecular weight (340.22 g/mol) and distinct hazards (H315, H319, H335) compared to the target compound .

2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structural Difference : Methoxybenzyl group instead of fluoromethylphenyl.

- Impact : The benzyl linker enhances solubility in polar solvents but reduces thermal stability. Synthesized via cobalt-catalyzed borylation in 83% yield .

Brominated Analogues

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structural Difference : Bromine replaces fluorine.

- The compound is a colorless to light yellow liquid, contrasting with the target’s solid state .

Key Research Findings and Data

Table 1: Comparative Properties of Selected Analogues

Table 2: Reactivity in Suzuki-Miyaura Coupling

*Yields vary based on substrate and catalyst.

生物活性

2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1165936-03-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

The biological activity of this compound is often linked to its role as a boronic acid derivative. Compounds in this class typically interact with biomolecules through reversible covalent bonding. This interaction can inhibit various enzymes and proteins involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition : Boronates can form covalent bonds with serine residues in active sites of enzymes. This is particularly relevant for β-lactamase inhibitors where they prevent the breakdown of β-lactam antibiotics by bacterial enzymes .

- Antibacterial Activity : The compound has shown promise in inhibiting certain strains of bacteria by targeting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Biological Activity Studies

Recent studies have explored the antibacterial properties and enzyme inhibition capabilities of this compound.

Antibacterial Activity

A study highlighted the effectiveness of boron-containing compounds against resistant bacterial strains. The compound was evaluated against various Gram-negative pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, demonstrating significant inhibitory effects .

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 15 | |

| Klebsiella pneumoniae | 18 | |

| Acinetobacter baumannii | 12 |

Enzyme Inhibition Studies

In vitro assays have shown that this compound effectively inhibits β-lactamases. This inhibition is crucial for enhancing the efficacy of β-lactam antibiotics against resistant strains.

Case Studies

- Study on β-Lactamase Inhibition :

- Antibacterial Efficacy Against Resistant Strains :

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:

The compound is typically synthesized via borylation reactions using pinacol boronic esters. A standard method involves reacting 2-fluoro-4-methylphenyl halides (e.g., bromide or iodide) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous solvents like 1,4-dioxane or THF . Key parameters include:

- Temperature: 80–100°C under inert atmosphere.

- Catalyst loading: 1–5 mol% Pd.

- Purification: Column chromatography (silica gel, hexane/EtOAC) or recrystallization.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C/¹⁹F NMR: Confirms aromatic substitution patterns (e.g., fluorine position) and methyl group integration. ¹¹B NMR verifies boronate ester formation (δ ~30 ppm) .

- X-ray crystallography: Resolves crystal packing and bond angles, as demonstrated for structurally similar dioxaborolanes (e.g., C–B bond length ~1.56 Å) .

- HPLC-MS: Ensures purity (>95%) and detects trace impurities.

Advanced: How do electron-withdrawing substituents (e.g., fluorine) influence the compound’s reactivity in Suzuki-Miyaura coupling?

Answer:

The 2-fluoro-4-methylphenyl group enhances electrophilicity at the boron center, accelerating transmetallation but increasing sensitivity to hydrolysis. Comparative studies show:

- Reaction rates: Fluorine-substituted arylboronates react 2–3× faster with aryl bromides than non-fluorinated analogs .

- Byproduct formation: Fluorine’s electron-withdrawing effect stabilizes the boronate, reducing protodeboronation.

- Optimization: Use anhydrous conditions (e.g., molecular sieves) and ligands like SPhos to mitigate side reactions .

Advanced: How can researchers resolve contradictions in catalytic efficiency data across different palladium catalysts?

Answer:

Discrepancies often arise from ligand steric/electronic effects. For example:

- Pd(OAc)₂/PPh₃: Lower yields (≤60%) due to poor oxidative addition with electron-deficient substrates.

- PdCl₂(dtbpf): Higher efficiency (≥85% yield) via enhanced π-backbonding to boron .

Methodological steps:

Screen ligands (e.g., Buchwald, XPhos) under standardized conditions.

Monitor reaction progress via ¹H NMR or GC-MS.

Correlate catalyst structure with kinetic data (e.g., TOF calculations).

Advanced: What computational approaches predict the compound’s reactivity in novel reaction systems?

Answer:

- Density Functional Theory (DFT): Models transition states (e.g., Pd–B interaction energy ~25 kcal/mol) and charge distribution on boron.

- Molecular Dynamics (MD): Simulates solvation effects (e.g., THF stabilizes boronate via H-bonding) .

- QSAR Models: Relate substituent effects (e.g., Hammett σₚ values for fluorine) to reaction outcomes.

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Storage: –20°C in airtight containers under nitrogen; avoid moisture (hygroscopic) .

- Waste disposal: Neutralize with aqueous NaOH (1M) before incineration.

Advanced: How can structural modifications enhance stability in aqueous-phase reactions?

Answer:

- Steric shielding: Introduce bulky groups (e.g., 2,6-diisopropylphenyl) near boron to reduce hydrolysis.

- Co-solvents: Use 10% MeOH in water to stabilize the boronate via H-bonding .

- pH control: Maintain pH 7–9 to avoid acid-catalyzed decomposition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。